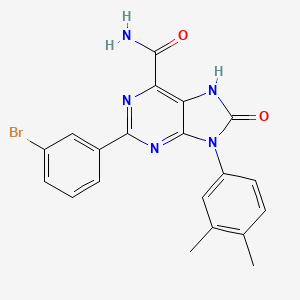
2-(3-bromophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves multistep reactions, including halogenation, amidation, and the formation of purine rings. Techniques may include starting from precursor molecules with specific functional groups that facilitate the introduction of the desired structural elements. For instance, the use of antipyrine derivatives and bromo-benzyl components in the synthesis process can be crucial for achieving the complex structure of the target compound, as seen in related compounds (Saeed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, Hirshfeld surface analysis, and DFT calculations to elucidate the arrangement of atoms, bond lengths, angles, and interactions within the molecule. These studies reveal the isostructural nature of related compounds, crystallization patterns, and the significance of hydrogen bonds and π-interactions in stabilizing the molecular structure (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound often explore its reactivity towards various reagents and conditions, leading to the formation of new derivatives or the modification of existing functional groups. The presence of a bromophenyl group, for instance, can significantly influence the compound's reactivity, enabling specific substitutions or additions that modify its chemical properties (Kelley et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be determined through empirical studies, including crystallography and thermal analysis. The molecular configuration, particularly the arrangement of substituents around the purine core, plays a significant role in defining these properties. For example, the crystal packing and stabilization mechanisms are crucial in understanding the solid-state behavior of related molecules (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and participation in hydrogen bonding, are influenced by the compound's functional groups. Investigations into related compounds have shown how specific substitutions at the purine ring affect these properties, offering insights into the behavior of the target compound under various chemical environments (Kelley et al., 1990).
Wissenschaftliche Forschungsanwendungen
Tautomeric Analysis
A study on tautomeric dihydropurine derivatives, closely related to the compound , illustrates differences in conjugation and hydrogen bonding patterns due to tautomerism. This information could be valuable for understanding similar behaviors in 2-(3-bromophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Beagley et al., 1995).
Intermolecular Interactions
Research on antipyrine-like derivatives, including compounds structurally similar to the queried chemical, focuses on X-ray structure characterization and intermolecular interactions. This could be relevant for understanding the structural and interaction properties of this compound (Saeed et al., 2020).
Synthesis and Application in Antimicrobial Studies
A study on the synthesis of various pyridine derivatives and their antimicrobial activities might provide insights into the potential application of the compound for similar purposes (Gad-Elkareem et al., 2011).
Potential Anti-Cancer Applications
Research into 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives, similar to the compound , reveals potential selective anti-lung cancer properties, hinting at possible oncological applications for this compound (Zhao et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O2/c1-10-6-7-14(8-11(10)2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)12-4-3-5-13(21)9-12/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYOSPMSOVSMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
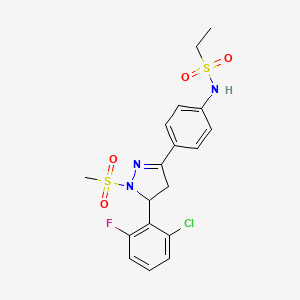
![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)
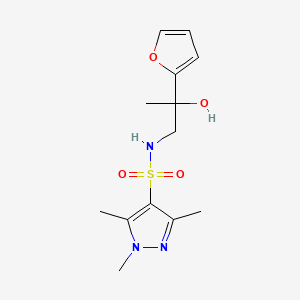
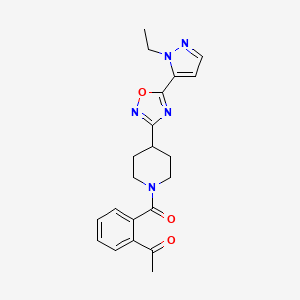



![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)
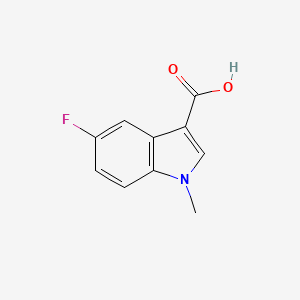
![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)